1-(Boc-aminomethyl)cyclopropanol

Description

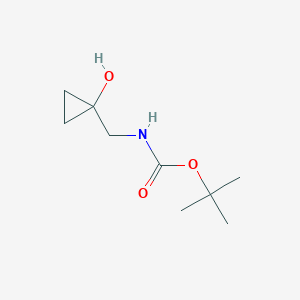

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-[(1-hydroxycyclopropyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-6-9(12)4-5-9/h12H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVAZNHAQXIGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652136 | |

| Record name | tert-Butyl [(1-hydroxycyclopropyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887577-30-2 | |

| Record name | tert-Butyl [(1-hydroxycyclopropyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(1-hydroxycyclopropyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 1-(Boc-aminomethyl)cyclopropanol

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Boc-aminomethyl)cyclopropanol

Abstract

This compound is a bifunctional building block of significant interest in modern medicinal chemistry. It incorporates a strained cyclopropanol ring, a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and a critical methylene spacer. This combination of features offers a unique structural motif for introducing conformational rigidity and improving metabolic stability in drug candidates.[1][2][3] This guide provides a comprehensive analysis of its core physicochemical properties, offering both theoretical predictions and practical methodologies for its characterization. Understanding these properties is paramount for its effective application in the synthesis of novel therapeutics, enabling rational drug design and accelerating development timelines.

Introduction: The Strategic Value of the Cyclopropyl Motif

The cyclopropane ring is no longer a chemical curiosity but a validated and powerful tool in drug discovery, with numerous FDA-approved drugs incorporating this motif.[1] Its value stems from several unique electronic and structural properties. The three-membered ring enforces a rigid planarity and possesses enhanced π-character in its C-C bonds, which can be exploited to lock a molecule into a bioactive conformation, thereby increasing potency and selectivity.[2][3]

Perhaps most critically, the cyclopropyl group is known to enhance metabolic stability.[4] The high C-H bond dissociation energy makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains.[4] this compound leverages these benefits while providing a synthetically versatile handle—the Boc-protected amine—for further elaboration, making it a highly sought-after building block. This guide will dissect the key physicochemical parameters that define its behavior and utility.

Molecular Structure and Core Identifiers

A precise understanding of the molecule's fundamental properties begins with its structure and standard identifiers.

-

IUPAC Name: tert-butyl N-[(1-hydroxycyclopropyl)methyl]carbamate[]

-

Synonyms: this compound, N-[(1-hydroxycyclopropyl)methyl]carbamic acid tert-butyl ester[]

-

CAS Number: 887577-30-2[6]

-

Molecular Formula: C₉H₁₇NO₃[7]

-

Molecular Weight: 187.24 g/mol [6]

The structure features a quaternary carbon at the C1 position of the cyclopropane ring, substituted with both a hydroxyl group and a Boc-protected aminomethyl group. The Boc group provides lipophilicity and is a standard protecting group, readily removed under acidic conditions to reveal the primary amine for subsequent synthetic transformations.

Table 1: Core Molecular Properties and Identifiers

| Property | Value / Identifier | Source(s) |

|---|---|---|

| CAS Number | 887577-30-2 | [6] |

| Molecular Formula | C₉H₁₇NO₃ | [7] |

| Molecular Weight | 187.24 g/mol | [6] |

| Appearance | Off-white to light yellow solid | [8] |

| Storage | 2-8 °C, Inert Atmosphere |[6] |

Key Physicochemical Parameters

The behavior of a drug candidate in both formulation and physiological environments is dictated by its physicochemical properties. Below is a summary of the key parameters for this compound and its deprotected amine core, 1-(aminomethyl)cyclopropanol (CAS: 74592-33-9), which is crucial for understanding the properties post-deprotection.

Solubility and Lipophilicity (LogP)

Solubility is a critical determinant of oral bioavailability and formulation feasibility. Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), governs how a molecule distributes between aqueous and lipid environments, impacting membrane permeability and target engagement.

-

This compound: The presence of the bulky, nonpolar tert-butyl group significantly increases its lipophilicity. While experimental solubility data is not widely published, its predicted XlogP value of 0.6 suggests moderate lipophilicity with likely solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.[7]

-

1-(aminomethyl)cyclopropanol (Deprotected Core): Upon removal of the Boc group, the molecule becomes significantly more polar. It has two hydrogen bond donors (amine and hydroxyl) and two acceptors.[9][10] This is reflected in a predicted LogP of -0.53 and high aqueous solubility, reported to be 804 g/L at 25 °C .[9][10] This high polarity is a key consideration for subsequent reaction workups and purification steps.

Table 2: Comparative Solubility & Lipophilicity Parameters

| Compound | Predicted LogP | H-Bond Donors | H-Bond Acceptors | Topological Polar Surface Area (TPSA) |

|---|---|---|---|---|

| This compound | 0.6[7] | 2 | 3 | 58.4 Ų (Calculated) |

| 1-(aminomethyl)cyclopropanol | -0.53[9] | 2[9][10] | 2[9][10] | 46.25 Ų[9] |

Acid-Base Properties (pKa)

The pKa value dictates the ionization state of a molecule at a given pH. The primary amine of the deprotected core is the key ionizable group.

-

Predicted pKa: The pKa of the conjugate acid of the primary amine in 1-(aminomethyl)cyclopropanol is predicted to be approximately 12.7 to 12.99 .[8][10][11] This high pKa indicates that the amine will be predominantly protonated (cationic) under physiological pH (~7.4), a crucial factor for designing drug-receptor interactions, particularly those involving salt bridges. The Boc-protected precursor is non-ionizable at the carbamate nitrogen.

Chemical Stability and Reactivity Profile

Stability of the Cyclopropanol Ring

The cyclopropanol moiety is inherently strained and represents the molecule's most reactive site.[12] It is susceptible to ring-opening reactions, particularly under acidic or electrophilic conditions, which can lead to the formation of a propanal homoenolate synthon.[12] This inherent instability must be considered during reaction design and purification (e.g., avoiding strong acids or high temperatures). However, this reactivity can also be synthetically useful for certain transformations.

Stability of the Boc Protecting Group

The Boc group is a well-characterized acid-labile protecting group. It is stable to a wide range of basic, reductive, and oxidative conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This orthogonal reactivity allows for selective deprotection of the amine without disturbing other functional groups.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Procedure:

-

Preparation of Standards: Prepare a stock solution of the compound in ACN (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution with a 1:1 mixture of ACN:PBS. This is crucial for accurate quantification.

-

Sample Preparation: To each of three separate vials, add an excess amount of this compound (e.g., ~5-10 mg) to 1 mL of PBS (pH 7.4). The excess solid ensures that saturation is reached.

-

Equilibration: Place the vials in the shaker bath set to 25 °C. Agitate for at least 24 hours to allow the system to reach thermodynamic equilibrium. A 48-hour time point is recommended to confirm equilibrium has been reached.

-

Phase Separation: After incubation, remove the vials and let them stand stationary in the 25 °C bath for another 24 hours to allow undissolved solid to settle. Causality Note: This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Self-Validation: The first few drops from the filter should be discarded to prevent errors from potential drug adsorption to the filter membrane.

-

Analysis: Dilute the filtered sample with ACN to fall within the linear range of the calibration curve. Analyze the standards and the sample by HPLC-UV at an appropriate wavelength.

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original undiluted supernatant, which represents the aqueous solubility.

Conclusion

This compound is a valuable building block whose utility is defined by a delicate balance of properties. Its Boc-protected amine offers a stable, lipophilic handle for synthesis, while the deprotected core is polar and highly basic. The defining feature, the cyclopropanol ring, imparts desirable metabolic stability and conformational rigidity but also introduces a potential site of reactivity that must be managed. [2][4][12]A thorough understanding of these physicochemical characteristics—solubility, pKa, and stability—is not merely academic; it is the foundation upon which efficient synthetic routes and successful drug discovery campaigns are built.

References

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

Pharmabase. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

-

PubChemLite. Tert-butyl n-[(1-hydroxycyclopropyl)methyl]carbamate. [Link]

-

Wikipedia. Cyclopropanol. [Link]

-

LookChem. Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. nbinno.com [nbinno.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. PubChemLite - Tert-butyl n-[(1-hydroxycyclopropyl)methyl]carbamate (C9H17NO3) [pubchemlite.lcsb.uni.lu]

- 8. 1-AMinoMethyl-1-(Boc-aMino)cyclopropane, 97% CAS#: 1027338-34-6 [m.chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL | lookchem [lookchem.com]

- 12. Cyclopropanol - Wikipedia [en.wikipedia.org]

The Strategic Deployment of 1-(Boc-aminomethyl)cyclopropanol in Modern Drug Discovery: A Technical Guide

Foreword: The Cyclopropane Motif as a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor. Among the myriad of structural motifs employed to this end, the cyclopropane ring has emerged as a uniquely powerful tool. Its inherent conformational rigidity, coupled with a distinct electronic character arising from significant ring strain, offers a strategic advantage in the design of sophisticated therapeutic agents.[1][2] The incorporation of this three-membered carbocycle can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic properties. This guide provides an in-depth technical overview of a particularly valuable building block, 1-(Boc-aminomethyl)cyclopropanol (CAS Number: 74592-33-9), for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the cyclopropane scaffold.

Physicochemical Properties and Handling

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis. The key physicochemical data for this compound's parent amine, 1-(Aminomethyl)cyclopropanol, are summarized below.

| Property | Value | Source |

| CAS Number | 74592-33-9 | [3] |

| Molecular Formula | C₄H₉NO | [3][4] |

| Molecular Weight | 87.12 g/mol | [3][4] |

| Boiling Point | 153.7°C at 760 mmHg | [5] |

| Topological Polar Surface Area | 46.2 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [3] |

Safety and Handling: 1-(Aminomethyl)cyclopropanol is classified as harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be approached in a two-stage process: the formation of the core 1-(aminomethyl)cyclopropanol structure, followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.

Synthesis of the 1-(Aminomethyl)cyclopropanol Core

Several synthetic strategies can be employed to construct the 1-(aminomethyl)cyclopropanol scaffold. The Kulinkovich reaction offers a powerful method for the preparation of cyclopropanols from esters.[6][7][8][9][10]

Reaction Principle: The Kulinkovich Reaction

The Kulinkovich reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide.[6][7] The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester to yield the cyclopropanol product.[6][7] A key advantage of this reaction is its ability to tolerate a range of functional groups.[6]

Experimental Protocol: Synthesis of 1-(Aminomethyl)cyclopropanol via a Modified Kulinkovich Approach

This protocol is a representative example based on established principles of the Kulinkovich reaction and may require optimization for specific laboratory conditions.

Materials:

-

Appropriate N-protected amino acid ester (e.g., Methyl N-benzylglycinate)

-

Titanium(IV) isopropoxide

-

Ethylmagnesium bromide (or other suitable Grignard reagent) in a suitable solvent (e.g., THF, Et₂O)

-

Anhydrous solvent (e.g., THF, Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and workup equipment

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the N-protected amino acid ester dissolved in anhydrous solvent under a nitrogen atmosphere.

-

Add titanium(IV) isopropoxide to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add the Grignard reagent dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, the N-protected 1-(aminomethyl)cyclopropanol, can then be deprotected (e.g., by catalytic hydrogenation if N-benzyl protected) to yield 1-(aminomethyl)cyclopropanol.

Boc Protection of 1-(Aminomethyl)cyclopropanol

The protection of the primary amine with a Boc group is a standard and robust transformation in organic synthesis, typically employing di-tert-butyl dicarbonate (Boc₂O).[11]

Reaction Principle: N-Boc Protection

The reaction involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of Boc₂O. A base is often used to neutralize the resulting carboxylic acid byproduct and to deprotonate the amine, increasing its nucleophilicity.

Experimental Protocol: Boc Protection of 1-(Aminomethyl)cyclopropanol

This protocol is a general procedure and can be adapted as needed.

Materials:

-

1-(Aminomethyl)cyclopropanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-(aminomethyl)cyclopropanol in the chosen solvent.

-

Add the base, followed by the dropwise addition of a solution of Boc₂O in the same solvent.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

If a biphasic system is used, separate the layers. If a single organic solvent is used, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by flash column chromatography on silica gel if necessary.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after building block in the synthesis of complex molecules with therapeutic potential.

A Key Component in Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[] The development of selective kinase inhibitors is a major focus of modern drug discovery.[][13][14] The rigid cyclopropane scaffold of this compound can serve to orient pharmacophoric groups in a precise three-dimensional arrangement, enhancing binding to the target kinase. There is evidence of pyrazole-based kinase inhibitors incorporating a cyclopropyl moiety, highlighting the relevance of this structural class.[15]

Synthesis of FLAP Inhibitors for Inflammatory Diseases

1-(Aminomethyl)cyclopropanol is utilized as a chemical reactant in the preparation of 5-lipoxygenase activating protein (FLAP) inhibitors.[5] These inhibitors are of significant interest for the treatment of inflammatory diseases as they modulate the production of inflammatory mediators.[5]

Building Block for Novel Antidepressants

Derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been synthesized and evaluated as potential antidepressants, with some compounds showing greater activity than established drugs like imipramine.[16] This underscores the potential of the aminomethylcyclopropane core in developing new central nervous system therapeutics.

Mechanistic Considerations and Synthetic Utility

The synthetic utility of this compound is rooted in the predictable reactivity of its functional groups and the inherent properties of the cyclopropane ring.

The Role of the Boc Protecting Group

The Boc group is a robust protecting group for amines that is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.[11][17] It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, allowing for the selective deprotection of the amine at a later stage in a synthetic sequence.[17][18] This orthogonality is a cornerstone of modern multi-step organic synthesis.

The Cyclopropanol Moiety as a Latent Homoenolate

The cyclopropanol ring is not merely a rigid spacer; its high ring strain makes it susceptible to ring-opening reactions. This reactivity can be harnessed in synthetic design, where the cyclopropanol can be considered a masked homoenolate equivalent, enabling the formation of carbon-carbon bonds at the β-position to the original hydroxyl group.

Conclusion

This compound is a versatile and strategically important building block in modern drug discovery. Its synthesis, while requiring careful execution of established organometallic and protection-deprotection methodologies, is accessible and provides a gateway to a diverse range of complex molecular architectures. The unique conformational and electronic properties conferred by the cyclopropane ring, combined with the synthetic handles of the protected amine and the hydroxyl group, make this compound an invaluable asset for medicinal chemists aiming to develop next-generation therapeutics with improved efficacy and safety profiles. As the demand for novel chemical matter continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow and applications of this compound.

References

- Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A., & Pritytskaya, T. S. (1989). Titanium(IV) isopropoxide-catalyzed formation of 1-substituted cyclopropanols in the reaction of ethylmagnesium bromide with methyl alkanecarboxylates. Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.

- Bonnaud, B., Cousse, H., Mouzin, G., & Lavialle, J. (1982). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 25(2), 156-159.

-

Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. Retrieved from [Link]

-

Kulinkovich Reaction. (2022, June 4). YouTube. Retrieved from [Link]

-

LookChem. (n.d.). Cas 74592-33-9, 1-(AMINOMETHYL)-CYCLOPROPANOL. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

-

Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

- ACS Publications. (2019). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.

- ACS Publications. (2019).

-

Semantic Scholar. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. Retrieved from [Link]

- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

-

PubMed. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes.... Retrieved from [Link]

- PubMed. (2022). Exploring the Role of Chemical Reactions in the Selectivity of Tyrosine Kinase Inhibitors. Journal of the American Chemical Society.

-

PubMed. (n.d.). Discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK). Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

-

OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

-

NIH. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

-

Oxford Academic. (n.d.). Enantioselective Construction of Cyclopropane Rings via Asymmetric Simmons-Smith Reaction of Allylic Alcohols. Retrieved from [Link]

-

Request PDF. (n.d.). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 7. Kulinkovich Reaction [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 10. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Exploring the Role of Chemical Reactions in the Selectivity of Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scispace.com [scispace.com]

- 18. Amine Protection / Deprotection [fishersci.co.uk]

A Technical Guide to 1-(Boc-aminomethyl)cyclopropanol: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Boc-aminomethyl)cyclopropanol, a valuable building block in medicinal chemistry. The guide details its commercial availability, outlines a robust synthesis protocol, and explores its applications in the development of novel therapeutics. By combining practical synthetic details with insights into its role in drug design, this document serves as an essential resource for researchers and scientists in the pharmaceutical and biotechnology sectors.

Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery

The cyclopropyl group has emerged as a privileged structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacological properties to drug candidates.[1] Its rigid, three-dimensional structure can enhance binding affinity to biological targets, improve metabolic stability, and modulate lipophilicity.[1] this compound, featuring a protected primary amine and a hydroxyl group on a cyclopropane scaffold, offers a versatile platform for the introduction of this valuable moiety into complex molecules.[] This guide provides an in-depth look at this key building block, from sourcing to application.

Commercial Availability and Trusted Suppliers

This compound, also known as tert-butyl N-[(1-hydroxycyclopropyl)methyl]carbamate, is readily available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, ensuring a steady supply for both early-stage research and larger-scale development projects.

When selecting a supplier, it is crucial to consider factors such as purity, consistency, and the availability of comprehensive analytical data. The following table provides a non-exhaustive list of reputable suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity |

| BOC Sciences | This compound | 887577-30-2 | C₉H₁₇NO₃ | >95% |

| ChemScene | 1-(Aminomethyl)cyclopropanol (unprotected) | 74592-33-9 | C₄H₉NO | ≥96% |

| Sigma-Aldrich | 1-(Aminomethyl)cyclopropanol (unprotected) | 74592-33-9 | C₄H₉NO | 95% |

Note: The unprotected amine, 1-(aminomethyl)cyclopropanol, is also commercially available and serves as the direct precursor for the Boc-protected compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the Boc-protection of the commercially available 1-(aminomethyl)cyclopropanol. This straightforward reaction provides the target compound in high yield and purity.

Reaction Scheme

Caption: Boc protection of 1-(aminomethyl)cyclopropanol.

Experimental Procedure

-

Materials:

-

1-(aminomethyl)cyclopropanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Protocol:

-

To a solution of 1-(aminomethyl)cyclopropanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

This protocol is a general guideline and may require optimization based on the scale of the reaction and the purity of the starting materials. A similar procedure has been successfully employed for the Boc protection of other amino alcohols.[3]

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its use in drug discovery. A combination of analytical techniques should be employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the Boc group (a singlet around 1.4 ppm), the cyclopropyl protons (multiplets in the upfield region), and the methylene protons adjacent to the nitrogen and the cyclopropane ring. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the Boc group (around 156 ppm), the quaternary carbon of the Boc group (around 79 ppm), the methyl carbons of the Boc group (around 28 ppm), and the carbons of the cyclopropyl ring and the methylene group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound.[4][5] A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA), is typically used. The purity is determined by integrating the peak area of the main component relative to any impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique that will show the protonated molecule [M+H]⁺.

Safety and Handling

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place.[8]

-

Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation.[6][7]

It is imperative to consult the supplier-specific SDS before handling this compound.

Applications in Medicinal Chemistry

This compound is a versatile building block that allows for the strategic incorporation of the aminomethylcyclopropanol moiety into drug candidates. This can be achieved through various chemical transformations, leveraging the protected amine and the hydroxyl group.

Workflow for Incorporating the Building Block

Caption: Synthetic pathways utilizing this compound.

The Boc-protecting group can be readily removed under acidic conditions to reveal the primary amine, which can then participate in amide bond formation, reductive amination, or other nucleophilic reactions. The hydroxyl group can be alkylated to form ethers or oxidized to a ketone, providing further points for molecular elaboration.

The incorporation of the cyclopropyl group can lead to:

-

Enhanced Potency: The rigid nature of the cyclopropane ring can lock the molecule into a bioactive conformation, leading to stronger interactions with the target protein.

-

Improved Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can increase the half-life of a drug.

-

Modulation of Physicochemical Properties: The introduction of this small, lipophilic group can fine-tune properties such as solubility and permeability.

Conclusion

This compound is a commercially accessible and synthetically versatile building block that plays a significant role in modern drug discovery. Its unique structural features enable the introduction of the valuable cyclopropyl moiety, often leading to compounds with improved pharmacological profiles. This guide has provided a comprehensive overview of its availability, synthesis, and application, serving as a valuable resource for scientists and researchers dedicated to the design and development of next-generation therapeutics.

References

- ChemicalBook.

- Fisher Scientific.

- Fisher Scientific.

- CymitQuimica. Safety Data Sheet - tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate compound with tert-butyl ((1S,3R)-3-hydroxycyclopentyl)

- Supporting Information.

- Patent US5380931A. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)

- TCI Chemicals. SAFETY DATA SHEET - tert-Butyl N-(2-Hydroxypropyl)

- PubChemLite. Tert-butyl n-[(1-hydroxycyclopropyl)

- ChemicalBook.

- BOC Sciences. Medicinal Chemistry - Building Block. (n.d.).

- ChemicalBook. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)

- Benchchem.

- Carpino, L. A., et al. Carbazic acid, tert-butyl ester. Organic Syntheses.

- Google Patents.

- BOC Sciences. Building Block / BOC Sciences: Advanced Building Blocks & Fine Reagents. (n.d.).

- Dong, M. W. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).

- ChemicalBook.

- Strem. tert-butyl N-[1-(hydroxymethyl)

- BioSolveIT. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. (2019).

- BioSolveIT. Chemical Building Blocks - Drug Discovery Solutions. (n.d.).

- ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. (n.d.).

- ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025).

- MDPI.

- BOC Sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 3. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to Cyclopropane-Containing Amino Acids in Drug Discovery

Abstract

The incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, aimed at overcoming challenges in potency, selectivity, and pharmacokinetics. Among these, the cyclopropane ring, particularly when integrated into amino acid scaffolds, has emerged as a powerful tool.[1][2] This guide provides an in-depth exploration of cyclopropane-containing amino acids (CpAAs), detailing their fundamental chemical properties, strategic applications in drug design, and the synthetic methodologies required for their preparation. We will delve into how the inherent rigidity and electronic nature of the cyclopropyl group can be leveraged to enforce bioactive conformations, enhance metabolic stability, and modulate physicochemical properties, ultimately accelerating the discovery of next-generation therapeutics.[3][4][5]

The Cyclopropane Moiety: A Compact Scaffold with Profound Impact

At first glance, the cyclopropane ring is the simplest of all carbocycles. However, its unique geometry and electronic structure bestow upon it a set of chemical properties that are highly advantageous in drug design.

-

Ring Strain and Bonding: The three carbon atoms of a cyclopropane ring are planar, forcing the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons.[6] This immense angle strain results in "bent" or "banana" bonds, which possess a higher degree of p-character than typical sigma bonds.[3][4] This unique hybridization makes the cyclopropane ring electronically similar to an alkene in some contexts, influencing its interactions with biological targets.[3]

-

Conformational Rigidity: Unlike more flexible alkyl chains or larger rings, the cyclopropane scaffold is exceptionally rigid.[2][3] This rigidity is the primary reason for its utility in medicinal chemistry. By incorporating a cyclopropyl group, chemists can lock flexible molecules into specific, desired three-dimensional arrangements, a concept known as conformational constraint.[2][7]

-

Metabolic Stability: The C-H bonds in a cyclopropane ring are shorter and stronger than those in linear alkanes, and the ring itself is generally resistant to common metabolic pathways like oxidation by cytochrome P450 enzymes.[3][4] This often translates to improved metabolic stability and a longer in-vivo half-life for drug candidates.[2]

Diagram: The Principle of Conformational Constraint

The diagram below illustrates how incorporating a cyclopropane-containing amino acid restricts the conformational freedom of a peptide backbone compared to a simple, flexible amino acid like glycine.

Caption: Enforcing conformational rigidity with cyclopropane amino acids.

Strategic Advantages of CpAAs in Drug Design

The unique properties of the cyclopropane ring translate into several tangible benefits when incorporated into amino acid structures for drug discovery programs.

Enhancing Potency and Selectivity

By locking a peptide or small molecule into its bioactive conformation, the entropic penalty of binding to a target receptor or enzyme is significantly reduced.[4] This pre-organization often leads to a substantial increase in binding affinity and, consequently, higher potency. Furthermore, by precisely controlling the spatial orientation of pharmacophoric groups, selectivity for the desired target over off-targets can be dramatically improved, leading to safer medicines.[2][3]

Improving Pharmacokinetic (PK) Profiles

As previously mentioned, the cyclopropyl group is a powerful tool for blocking sites of metabolic attack. Replacing a metabolically labile group, such as an isopropyl or gem-dimethyl group, with a cyclopropane can significantly increase a drug's half-life and oral bioavailability.[8][9][10]

Serving as a Versatile Bioisostere

A bioisostere is a chemical substituent that can replace another group while retaining or enhancing the desired biological activity. The cyclopropane ring is an effective bioisostere for several common functionalities.

| Bioisosteric Replacement | Rationale and Advantage |

| gem-Dimethyl Group | The cyclopropane ring can mimic the steric bulk of a gem-dimethyl group while often conferring greater metabolic stability.[11] |

| Alkene/Alkyne | The rigid, planar nature and unique electronics of the cyclopropyl group can replace an alkene or alkyne, maintaining a fixed distance between points of interaction while improving stability and solubility.[5][11] |

| Phenyl Ring | In certain contexts, particularly with bicyclo[1.1.1]pentane (a cyclopropane derivative), the motif can act as a 3D, sp³-rich replacement for a flat phenyl ring, often improving solubility and metabolic profiles while maintaining vectoral projection of substituents.[11][12][13][14] |

Synthesis of Cyclopropane-Containing Amino Acids

The ability to efficiently and stereoselectively synthesize CpAAs is paramount to their use in drug discovery. Numerous methods have been developed, broadly falling into categories of intermolecular cyclopropanation, intramolecular cyclization, and biocatalysis.

General Synthetic Strategies

-

Carbene/Carbenoid Chemistry: This is a classic approach involving the reaction of a carbene or a metal-carbenoid with a dehydroamino acid derivative.[15] Rhodium and cobalt catalysts are often employed for asymmetric transformations.[16]

-

1,3-Dipolar Cycloaddition: The reaction of diazo compounds with dehydroamino acids can form a pyrazoline intermediate, which then extrudes nitrogen gas to yield the cyclopropane ring.[17]

-

Intramolecular Ring Closure: These methods involve generating a nucleophilic center and a leaving group within the same molecule, which then cyclizes to form the three-membered ring. This approach can offer excellent stereocontrol.[18][19]

Diagram: General Synthetic Workflow

Caption: Common synthetic pathways to cyclopropane amino acids.

Detailed Experimental Protocol 1: Asymmetric Biocatalytic Synthesis of (S)-Cyclopropylglycine

This protocol describes a modern, efficient, and environmentally friendly method using a self-sufficient bifunctional enzyme.[20]

-

Principle: A bifunctional enzyme combining a leucine dehydrogenase (LDH) and a formate dehydrogenase (FDH) is used. The LDH performs the asymmetric reductive amination of cyclopropyl-glyoxylic acid, while the FDH simultaneously regenerates the required NADH cofactor in situ. This creates a self-sustaining catalytic cycle.

-

Materials & Reagents:

-

Potassium cyclopropylglyoxylate (substrate)

-

Ammonium formate (amine source and reducing equivalent)

-

Nicotinamide adenine dinucleotide (NAD⁺) (cofactor)

-

Lyophilized E. coli cells expressing the bifunctional enzyme (e.g., TLK fusion protein)[20]

-

Potassium phosphate buffer (pH 8.0)

-

Standard laboratory glassware and magnetic stirrer/incubator shaker.

-

-

Step-by-Step Methodology:

-

Prepare a reaction buffer of 100 mM potassium phosphate at pH 8.0.

-

To a reaction vessel, add potassium cyclopropylglyoxylate to a final concentration of 120 g/L.

-

Add ammonium formate to a 3-fold molar excess relative to the substrate.

-

Add NAD⁺ to a final concentration of 0.6 mM.

-

Initiate the reaction by adding the recombinant E. coli (TLK) biocatalyst.

-

Maintain the reaction at 40°C with gentle agitation for 6 hours.

-

Monitor the reaction progress by HPLC to confirm substrate conversion.

-

Upon completion, terminate the reaction by centrifuging to remove the cells.

-

The supernatant containing (S)-cyclopropylglycine can be collected for purification (e.g., by ion-exchange chromatography).

-

-

Self-Validating System: The high conversion yield (>95%) and excellent enantiomeric excess (>99.5% ee) reported for this system serve as internal validation of the protocol's success.[20] The concurrent cofactor regeneration is key to the process's efficiency.

Applications and Case Studies

The theoretical benefits of CpAAs have been validated in numerous preclinical and clinical applications, including several FDA-approved drugs.

Peptidomimetics

CpAAs are frequently used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved drug-like properties.[21] By replacing a natural amino acid with a CpAA, researchers can stabilize specific secondary structures like β-turns or extended conformations, which are often crucial for biological activity.[21][22] This strategy also imbues the resulting peptide with greater resistance to proteolytic degradation.[3]

FDA-Approved Drugs and Clinical Candidates

The presence of a cyclopropane ring is a recurring theme in successful drug molecules. While not all are amino acid derivatives, they highlight the value of the scaffold. Several Hepatitis C virus (HCV) protease inhibitors notably feature a cyclopropyl-containing amino acid core.

| Drug Name | Therapeutic Area | Role of Cyclopropane-Containing Moiety |

| Grazoprevir | Hepatitis C | The acyl-cyclopropyl-sulfonamide warhead is critical for binding to the HCV NS3/4A protease active site. The cyclopropane ring provides a rigid scaffold that orients the key functional groups for optimal interaction and enhances potency.[15][19] |

| Simeprevir | Hepatitis C | Similar to Grazoprevir, it contains a cyclopropyl-sulfonamide group. The constrained cyclopropane ring is essential for achieving high inhibitory activity against the viral protease.[19] |

| Pazufloxacin | Antibacterial | The cyclopropyl group at the N-1 position of the quinolone core enhances antibacterial activity against both Gram-positive and Gram-negative bacteria by improving DNA gyrase inhibition. |

| Besifloxacin | Antibacterial (Ophthalmic) | The N-1 cyclopropyl group is a key pharmacophore for this fluoroquinolone, contributing to its potent broad-spectrum antibacterial activity. |

Note: Table compiled from information in sources[15],[23],[19], and[24].

Conclusion and Future Perspectives

Cyclopropane-containing amino acids represent a mature yet continually evolving tool in the medicinal chemist's arsenal. Their ability to impart conformational rigidity, enhance metabolic stability, and serve as versatile bioisosteres provides a powerful strategy for overcoming common drug discovery hurdles.[3][4][5] The causality is clear: by pre-organizing a molecule into its bioactive shape, we enhance its intrinsic affinity for its target, and by fortifying it against metabolic breakdown, we improve its pharmacokinetic profile.

Future advancements will likely focus on developing even more efficient and scalable asymmetric syntheses to access a wider diversity of substituted CpAAs.[19] As our understanding of complex biological systems deepens, the ability to fine-tune molecular architecture with the precision offered by these unique building blocks will become increasingly indispensable in the rational design of novel, effective, and safe therapeutics.

References

- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Vertex AI Search.

- Synthesis and Properties of Cyclopropane-Derived Peptidomimetics.

- Selected cyclopropane-containing natural products and pharmaceutical compounds.

- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.

- Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PubMed.

- Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Enkephalin Analogues.

- Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Cloud Redirect.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Cyclopropane Derivatives and their Diverse Biological Activities.

- Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring.

- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.

- Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central.

- Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure. RSC Publishing.

- Design, Synthesis, and Antimicrobial Activity of Amide Deriv

- Representative examples of FDA‐approved drugs bearing a cyclopropane motif.

- (a) Conformational restriction by steric effects due to the structural characteristics of cyclopropane, i.e. cyclopropylic strain. (b) General structure of the disubstituted cyclopropane δ-amino acid (8).

- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- The synthesis of cyclopropane amino acids and peptides.

- Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ.

- Building Blocks. PharmaBlock.

- Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. PubMed.

- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds.

- The Cyclopropyl Group in Medicinal Chemistry.

- (a) Conformational restriction by steric effects due to the structural...

- Asymmetric Synthesis of Cyclic β-Amino Acids. Sci-Hub.

- Application of Cyclopropane in Drug Discovery. PharmaBlock.

- Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials.

- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI.

- Configuration and conformation of a cyclopropane peptide.

- Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.

- Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.

- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. researchgate.net [researchgate.net]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. namiki-s.co.jp [namiki-s.co.jp]

A Technical Guide to the Strategic Use of the Boc Protecting Group in Amino Alcohol Synthesis

Abstract: Chiral 1,2-amino alcohols are foundational building blocks in modern medicinal chemistry and drug development, serving as crucial intermediates for a wide range of pharmaceutical agents, including enzyme inhibitors and peptide analogues.[1][][] Their synthesis, particularly from readily available α-amino acids, necessitates precise control over the reactive amine functionality. This technical guide provides an in-depth examination of the tert-butoxycarbonyl (Boc) protecting group, detailing its strategic application, mechanistic underpinnings, and practical implementation in the synthesis of Boc-protected amino alcohols. We will explore the causality behind its widespread adoption, present validated experimental protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Importance of 1,2-Amino Alcohols

Amino alcohols are bifunctional organic compounds that contain both an amine and a hydroxyl group.[] Their value in pharmaceutical development is immense, largely due to their prevalence as structural motifs in biologically active molecules and their utility as versatile chiral ligands and catalysts in asymmetric synthesis.[][] The conversion of enantiomerically pure α-amino acids into their corresponding 1,2-amino alcohols is a highly valuable transformation, as it provides access to a rich pool of chiral intermediates while preserving the stereochemical integrity of the starting material.[4]

The Principle of Nitrogen Protection

The direct reduction of an unprotected amino acid is often problematic. The primary amine is nucleophilic and basic, while the carboxylic acid is, by definition, acidic.[5][6] This can lead to intermolecular side reactions and incompatibilities with many reducing agents. Furthermore, the reagents used to reduce a carboxylic acid, such as lithium aluminum hydride (LiAlH₄), are powerful enough to react with other parts of the molecule.[7]

To achieve a selective and high-yielding reduction of the carboxylic acid to a primary alcohol, the nucleophilic amine must be temporarily "masked" or protected. An ideal protecting group should be:

-

Easy to install in high yield under mild conditions.

-

Stable (robust) to the conditions of the subsequent reaction (in this case, reduction).

-

Easy to remove in high yield under conditions that do not affect other functional groups in the molecule (orthogonality).

-

Productive of innocuous byproducts upon removal.

The Boc Group: A Chemist's Tool of Choice

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, and for good reason.[5] It excels in meeting the criteria for an ideal protecting group, making it a cornerstone of modern organic synthesis.[1][8]

Properties and Advantages of the Boc Group

The popularity of the Boc group is due to its unique stability and reactivity profile:[9][10]

-

Acid Lability: The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][11]

-

Base and Nucleophile Stability: It is exceptionally stable in basic and nucleophilic environments, allowing for a wide range of subsequent chemical transformations.[12][13]

-

Hydrogenolysis Stability: Unlike the common Cbz (benzyloxycarbonyl) group, the Boc group is stable to catalytic hydrogenation, which is a key orthogonal property in complex syntheses.[6][8]

-

Clean Deprotection: The acid-catalyzed removal generates only gaseous byproducts (CO₂ and isobutylene) and the desired amine salt, simplifying purification.[9][14]

Mechanism of Boc Protection

The introduction of the Boc group is typically achieved via the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).[15] A base, such as sodium hydroxide or triethylamine, is often used to deprotonate the amino group, enhancing its nucleophilicity.[13][15]

The mechanism proceeds via a straightforward nucleophilic addition-elimination pathway. The amine attacks one of the electrophilic carbonyl carbons of Boc₂O, forming a tetrahedral intermediate.[6][16] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide.[5]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Key Synthetic Strategy: Reduction of Boc-Protected α-Amino Acids

The most direct and widely used method for synthesizing chiral amino alcohols is the reduction of the corresponding N-protected α-amino acids. [][4]By first protecting the amine with a Boc group, the carboxylic acid can be selectively targeted for reduction.

The Mixed Anhydride Method

While powerful reducing agents like LiAlH₄ can reduce carboxylic acids directly, they can be difficult to handle and may present safety risks on a larger scale. [7][17]A more controlled and highly chemoselective approach involves a two-step, one-pot procedure:

-

Activation: The carboxylic acid of the N-Boc-amino acid is first activated by converting it into a mixed anhydride. This is typically done by reacting it with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). 2. Reduction: The resulting mixed anhydride is a highly activated ester that is readily reduced by milder, more selective hydride reagents like sodium borohydride (NaBH₄). [4][18]The NaBH₄ selectively attacks the more electrophilic carbonyl of the original acid moiety, yielding the desired amino alcohol.

This method is advantageous because NaBH₄ is less reactive and safer to handle than LiAlH₄, and the reaction conditions are generally mild, preserving the stereochemistry of the chiral center. [17][18]

Caption: Workflow for amino alcohol synthesis via the mixed anhydride method.

Field-Proven Protocol: Synthesis of (S)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol (Boc-L-Phenylalaninol)

This protocol details the synthesis of Boc-L-phenylalaninol from Boc-L-phenylalanine, a common transformation in drug development.

Materials:

-

Boc-L-Phenylalanine

-

Tetrahydrofuran (THF), anhydrous

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-L-phenylalanine (1.0 eq) and dissolve in anhydrous THF.

-

Cooling: Cool the solution to -15 °C in a suitable cooling bath (e.g., salt-ice or acetone/dry ice).

-

Anhydride Formation: Add N-methylmorpholine (1.0 eq) dropwise, followed by the slow, dropwise addition of isobutyl chloroformate (1.0 eq). Ensure the internal temperature does not rise above -10 °C. Stir the resulting milky suspension for 30 minutes at -15 °C.

-

Reduction: In a separate flask, prepare a solution of NaBH₄ (2.0 eq) in water. Add this solution in one portion to the reaction mixture. Immediately following, add methanol (5.0 eq) dropwise to the reaction.

-

Reaction Progression: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Partition the mixture between ethyl acetate and water.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization or silica gel chromatography to afford the pure Boc-L-phenylalaninol.

Troubleshooting and Practical Considerations

-

Incomplete Anhydride Formation: Ensure all reagents and solvents are anhydrous. Water will quench the chloroformate. The use of NMM is critical as it is less likely to cause disproportionation of the mixed anhydride compared to other bases like triethylamine. [19]* Low Yield during Reduction: The addition of an alcohol like methanol can accelerate the reduction of esters or activated acids by NaBH₄. [18]However, it must be added after the NaBH₄ solution to prevent premature quenching of the hydride.

-

Side Reactions: The reactive tert-butyl cation generated during acidic deprotection can potentially alkylate nucleophilic sites on the substrate. [11][20]If the final molecule contains electron-rich aromatic rings or other sensitive groups, the use of a scavenger like anisole or thioanisole during the deprotection step is recommended. [11]* Racemization: The mixed anhydride method, when performed at low temperatures with the correct base (NMM), generally proceeds with excellent retention of optical purity. [4]Allowing the activation step to warm prematurely can increase the risk of racemization.

Comparative Analysis: Boc vs. Other N-Protecting Groups

The choice of protecting group is a critical strategic decision. The Boc group's utility is best understood in comparison to other common amine protecting groups.

| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |

| Cleavage Condition | Mild Acid (e.g., TFA, HCl) [10] | Catalytic Hydrogenation (H₂/Pd-C) [6] | Base (e.g., Piperidine) [12] |

| Stability | Stable to base, nucleophiles, and hydrogenation. [13] | Stable to acid and base. | Stable to acid and hydrogenation. |

| Orthogonality | Orthogonal to Cbz and Fmoc. [8] | Orthogonal to Boc and Fmoc. | Orthogonal to Boc and Cbz. |

| Byproducts | CO₂, isobutylene (gases) [14] | Toluene, CO₂ | Dibenzofulvene, CO₂ |

| Use Case in Amino Alcohol Synthesis | Excellent. Stable to NaBH₄ reduction; easily removed post-synthesis without affecting other groups. | Good. Stable to NaBH₄, but cleavage via hydrogenation may not be compatible with other reducible groups (e.g., alkynes). | Less Common. Base-lability is not typically required for this transformation and can cause side reactions if esters are present. |

Conclusion: The Enduring Utility of the Boc Group

The tert-butoxycarbonyl protecting group is an indispensable tool for the synthesis of chiral amino alcohols from amino acids. Its robust nature, combined with mild and specific conditions for its removal, provides a reliable and highly chemoselective strategy for managing the amine functionality. [8]The mixed anhydride reduction pathway represents a scalable, safe, and efficient method that preserves stereochemical integrity, delivering high-value chiral building blocks essential for the advancement of pharmaceutical research and development. A thorough understanding of the mechanisms and experimental parameters detailed in this guide empowers scientists to leverage the full potential of this powerful synthetic strategy.

References

- Benchchem. (n.d.). A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from Hebei Boze Chemical Co., Ltd. website.

- Benchchem. (n.d.). The Chemistry of the Boc Protecting Group.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.

- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Soai, K., Oyamada, H., & Takase, M. (1984). The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium. Bulletin of the Chemical Society of Japan, 57(7), 2327-2328.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of α-amino acids to 1,2-amino alcohols with retention of optical purity. The Journal of Organic Chemistry, 58(13), 3568-3571.

- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides website.

- Benchchem. (n.d.). A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols.

- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6545-6552.

- Benoiton, N. L., Lee, Y. C., & Chen, F. M. (1993). Studies on the disproportionation of mixed anhydrides of N-alkoxycarbonylamino acids. International journal of peptide and protein research, 41(4), 338-341.

- BOC Sciences. (n.d.). Amino Alcohol.

- BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.

- Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157-355.

- Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.

- Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 4. benthamopen.com [benthamopen.com]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. total-synthesis.com [total-synthesis.com]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. jocpr.com [jocpr.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Studies on the disproportionation of mixed anhydrides of N-alkoxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Stereochemistry of 1-(Boc-aminomethyl)cyclopropanol

An In-Depth Technical Guide to the

Abstract

The cyclopropane motif is a privileged scaffold in medicinal chemistry, valued for its ability to impart unique conformational constraints, metabolic stability, and potency to drug candidates.[1][2] 1-(Boc-aminomethyl)cyclopropanol, a versatile building block, presents a significant stereochemical challenge due to its quaternary stereocenter at the C1 position of the cyclopropane ring. The control and analysis of this stereocenter are paramount for developing stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the stereochemical landscape of this compound, detailing field-proven strategies for its stereoselective synthesis, chiral resolution, and definitive analytical characterization. It is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this valuable chiral intermediate.

The Stereochemical Landscape

This compound possesses a single chiral center at the C1 carbon of the cyclopropane ring. This gives rise to a pair of enantiomers, the (R)- and (S)-isomers, which are non-superimposable mirror images of each other. In drug development, it is common for one enantiomer to exhibit the desired therapeutic activity while the other may be inactive or even responsible for undesirable side effects.[] Therefore, the ability to selectively synthesize or separate and then analyze these enantiomers is a critical requirement.

Figure 1: The (R) and (S) enantiomers of this compound.

Strategies for Accessing Enantiomerically Pure Material

Achieving enantiopurity can be approached via two primary strategies: direct asymmetric synthesis or resolution of a racemic mixture. The choice depends on factors such as scale, cost, and available technologies.

Enantioselective Synthesis

The direct synthesis of a single enantiomer is the most elegant and often most efficient approach for large-scale production, as it avoids the loss of 50% of the material inherent in classical resolutions.[4] While specific enantioselective syntheses for this compound are not extensively documented, principles from related cyclopropanation reactions can be applied.

Key approaches include:

-

Asymmetric Cyclopropanation: Utilizing chiral catalysts or auxiliaries to direct the formation of the cyclopropane ring with high enantioselectivity. Methods like enantioselective Simmons-Smith reactions or Michael-Initiated Ring Closure (MIRC) on appropriate precursors are powerful tools for this purpose.[5][6]

-

Chiral Pool Synthesis: Starting from a readily available, enantiopure starting material (the "chiral pool") that contains the required stereocenter or a precursor to it.[7]

-

Enantioselective Borocyclopropanation: Recent advances have shown the development of versatile zinc-mediated enantioselective cyclopropanation of boronate-bearing allylic alcohols, which can yield enantioenriched borocyclopropane building blocks that could potentially be converted to the target molecule.[8]

Chiral Resolution of Racemic Mixtures

Resolution is a robust and widely practiced method for separating enantiomers.[4] For this compound, which contains both a protected amine (within the Boc group) and a hydroxyl group, the primary handle for classical resolution is the free amine that can be revealed after deprotection, or potentially the hydroxyl group through esterification with a chiral acid. However, a more direct approach involves resolving a precursor amine before the Boc-protection step. The two most common industrial methods are classical resolution via diastereomeric salt formation and chiral chromatography.[]

This technique relies on the reaction of the racemic amine (obtained after deprotection of the Boc group) with a chiral resolving agent to form a pair of diastereomeric salts.[4] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Figure 2: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Classical Resolution (Hypothetical)

This protocol is a representative example based on established principles. The optimal resolving agent, solvent, and temperatures must be determined empirically.

-

Deprotection: Dissolve racemic this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) and add an excess of a strong acid (e.g., Trifluoroacetic Acid or HCl in Dioxane). Stir at room temperature until TLC or LC-MS analysis confirms complete removal of the Boc group.

-

Work-up: Neutralize the reaction mixture with a base (e.g., aq. NaHCO₃) and extract the free amine into an organic solvent. Dry the organic layer (e.g., over MgSO₄), filter, and concentrate under reduced pressure to yield racemic 1-(aminomethyl)cyclopropanol.

-

Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., Ethanol or Isopropanol). In a separate flask, dissolve 0.5 equivalents of a chiral resolving acid (e.g., L-(-)-Dibenzoyltartaric acid) in the minimum amount of the same warm solvent.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to maximize precipitation of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor contains the enriched, more soluble diastereomeric salt.

-